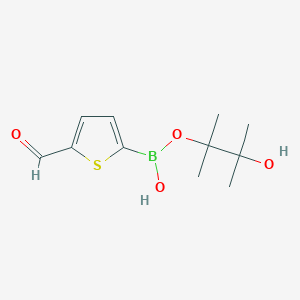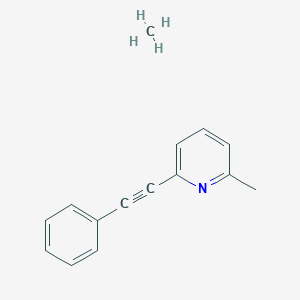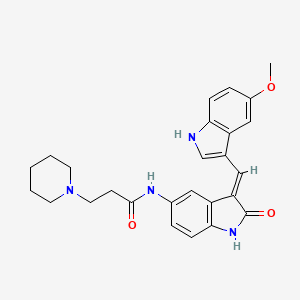
1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate is a fascinating compound with distinctive structural features and a myriad of potential applications. As a piperidine derivative, it combines elements that are often seen in medicinal chemistry and synthetic organic chemistry, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate typically involves multi-step processes. Key steps often include:
Formation of the piperidine ring
Introduction of the tert-butyl group
Methylation
Amination at the 5-position
Industrial Production Methods: On an industrial scale, production methods might be optimized for efficiency and cost-effectiveness, including the use of robust catalysts, scalable reaction conditions, and purification processes like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is reactive in several ways:
Oxidation: : It can be oxidized under specific conditions to form corresponding oxides.
Reduction: : Suitable reagents can reduce certain functional groups within the molecule.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, especially at positions that are more accessible or reactive.
Common Reagents and Conditions: Reactions involving 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate often utilize:
Oxidizing agents: : KMnO₄, CrO₃
Reducing agents: : NaBH₄, LiAlH₄
Substitution reagents: : Halogenated compounds, sulfonates
Major Products: These reactions yield various products, such as oxidized derivatives, reduced amines, or substituted piperidine compounds with altered functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with potential biological activity.
Biology: Helps in the study of enzyme mechanisms, receptor binding, and other biological processes where piperidine derivatives play a critical role.
Medicine: Promising in drug development due to its ability to interact with biological targets, potentially leading to new therapies for diseases.
Industry: Employed in the manufacture of specialty chemicals, contributing to material science advancements.
Mécanisme D'action
The effects of 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate can be traced to its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modifying their function through direct binding or allosteric modulation, influencing biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-tert-butyl 4-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate: : Similar but with a different position of methylation.
1-tert-butyl 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate: : Hydroxyl instead of amino group.
1-tert-butyl 3-methyl (3R,5S)-5-ethylpiperidine-1,3-dicarboxylate: : Ethyl group instead of amino.
Uniqueness: The combination of tert-butyl, methyl, and amino groups in the specified positions provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets differently from its analogs.
Hopefully that sheds some light on this complex compound! Anything else piquing your interest right now?
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOGYMDIRWHZBM-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B8055212.png)
![sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate](/img/structure/B8055215.png)




![9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B8055257.png)
![(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide](/img/structure/B8055261.png)




![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B8055298.png)
